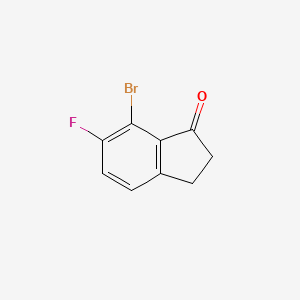

7-Bromo-6-fluoro-1-indanone

Description

Significance of Indanone Scaffolds in Organic and Medicinal Chemistry Research

Indanone and its derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can bind to multiple biological targets. researchgate.net This versatility has led to their incorporation into a wide array of pharmacologically active compounds with activities including anti-inflammatory, anticancer, and neuroprotective effects. researchgate.netinventi.intudublin.ie The indanone moiety is present in several natural products and serves as a crucial intermediate in the synthesis of numerous medicinally important molecules. researchgate.net The ability to modify the indanone core at various positions allows for extensive structure-activity relationship (SAR) studies, which are critical for designing potent and selective therapeutic agents. researchgate.netrsc.org

Overview of Halogenated Indanones as Key Intermediates

The introduction of halogen atoms, such as bromine and fluorine, onto the indanone scaffold further enhances its utility as a synthetic intermediate. Halogens can serve as reactive handles for a variety of chemical transformations, including cross-coupling reactions, which are powerful tools for constructing complex molecular architectures. researchgate.net For instance, a bromo-substituted indanone can be a precursor for creating more intricate molecules through reactions like the Suzuki or Stille couplings. researchgate.net The presence of halogens can also modulate the electronic properties and lipophilicity of the molecule, which can be advantageous in the design of new compounds with specific biological activities. smolecule.com The synthesis of various halogenated indanones is a topic of ongoing research, with methods like Friedel-Crafts reactions and Diels-Alder cycloadditions being employed to create these valuable building blocks. nih.govnih.gov

Specific Research Focus on 7-Bromo-6-fluoro-1-indanone

This compound is a specific example of a halogenated indanone that has garnered attention in the research community. Its precise arrangement of a bromine atom at the 7-position and a fluorine atom at the 6-position of the indanone core provides a unique set of properties and reactive sites for further chemical modification. This specific substitution pattern makes it a valuable precursor for the synthesis of targeted molecules in various research areas.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 1260011-83-3 guidechem.com |

| Molecular Formula | C9H6BrFO guidechem.com |

| Molecular Weight | 229.05 g/mol sigmaaldrich.comnih.gov |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | PVWJFHDXZQXBRZ-UHFFFAOYSA-N guidechem.com |

The synthesis of this compound and its analogs often involves multi-step chemical sequences. While specific synthesis routes for this exact compound are not extensively detailed in publicly available literature, general methods for preparing similar halogenated indanones provide insight into its creation. These methods often start from substituted benzoic acids or related aromatic compounds and involve key steps like Friedel-Crafts acylation and cyclization. nih.govchemicalbook.com The strategic placement of the bromo and fluoro groups is a key challenge and focus of these synthetic efforts.

While detailed research findings on the direct applications of this compound are often part of proprietary drug discovery programs, its importance lies in its potential to be converted into a diverse array of novel compounds. The exploration of its reactivity and its use in the synthesis of new chemical entities remains an active area of investigation in organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-6-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWJFHDXZQXBRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis of 7 Bromo 6 Fluoro 1 Indanone Derivatives

X-ray Crystallography Studies of Halogenated Indanones

In the solid state, molecules of halogenated indanones are organized in a specific lattice structure stabilized by a network of non-covalent interactions. The presence of bromine and fluorine atoms, along with the carbonyl group and the aromatic ring, gives rise to a variety of intermolecular forces that dictate the crystal packing.

C—H⋯O Interactions: The carbonyl oxygen of the indanone ring is a potent hydrogen bond acceptor. In the crystal lattice, it frequently engages in weak hydrogen bonds with aromatic and aliphatic C—H groups of neighboring molecules. These interactions play a crucial role in forming supramolecular synthons, which are predictable and robust patterns of intermolecular connectivity.

π-stacking: The planar aromatic ring of the indanone core facilitates π-stacking interactions. In many crystal structures of related compounds, these interactions are observed as either parallel-displaced or T-shaped arrangements of the aromatic rings, contributing to the cohesion of the crystal lattice. The presence of electron-withdrawing halogen substituents can modulate the electron density of the aromatic ring, thereby influencing the strength and geometry of these π-stacking interactions.

X-ray crystallography provides precise data on bond lengths and angles, which can be used to identify any structural strain or distortion within the indanone ring system. The five-membered ring of the indanone core is often nearly planar, but can exhibit a slight envelope or twist conformation. The substitution pattern on the aromatic ring can influence this conformation.

Keto-enol tautomerism is a possibility for 1-indanone (B140024) derivatives. However, X-ray crystallographic studies of 1-indanones overwhelmingly show that they exist in the keto form in the solid state. The structure is characterized by a distinct carbon-oxygen double bond (C=O) and the absence of an enolic hydroxyl group (O-H). For 7-bromo-6-fluoro-1-indanone, the solid-state structure is expected to be exclusively the keto tautomer.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of this compound would provide distinct signals for the protons in the aromatic and aliphatic regions of the molecule. The aromatic region would feature signals for the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the bromo, fluoro, and carbonyl substituents. The aliphatic region would show signals for the two methylene (B1212753) groups of the five-membered ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~3.1 | t | ~6.0 |

| H-3 | ~2.7 | t | ~6.0 |

| H-4 | ~7.6 | d | ~8.0 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are sensitive to their hybridization state and the electronegativity of the attached atoms. The carbonyl carbon (C-1) is typically observed at a downfield chemical shift (around 200 ppm). The aromatic carbons show signals in the range of 110-160 ppm, with their specific shifts influenced by the bromo and fluoro substituents. The aliphatic carbons of the methylene groups (C-2 and C-3) would appear at upfield chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~195 |

| C-2 | ~36 |

| C-3 | ~26 |

| C-3a | ~135 |

| C-4 | ~125 |

| C-5 | ~128 |

| C-6 | ~158 (d, ¹JCF ≈ 250 Hz) |

| C-7 | ~115 |

Note: Predicted values are based on typical ranges for similar structures and may vary depending on the solvent and experimental conditions. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. In the ¹⁹F NMR spectrum of this compound, the single fluorine atom would give rise to a signal whose chemical shift is indicative of its electronic environment. The coupling of the fluorine nucleus with neighboring protons (H-5) can provide additional structural information.

Furthermore, ¹⁹F NMR can be a powerful tool for determining the enantiomeric purity of chiral indanone derivatives. By using a chiral derivatizing agent, the enantiomers of a chiral indanone can be converted into diastereomers. These diastereomers will have distinct ¹⁹F NMR signals, allowing for their quantification and the determination of the enantiomeric excess.

Advanced Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Confirmation

Advanced mass spectrometry (MS) serves as a cornerstone in the structural elucidation of novel compounds, providing unequivocal data on molecular weight and elemental composition, as well as offering deep insights into the molecule's structure through controlled fragmentation. For derivatives of this compound, high-resolution mass spectrometry (HRMS) techniques, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are indispensable for confirming their identity and purity.

Precise Molecular Weight Determination

The theoretical exact mass of this compound (C₉H₆BrFO) can be calculated by summing the masses of its constituent isotopes. This calculated value provides a benchmark for experimental determination by HRMS. The presence of bromine is particularly noteworthy due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by approximately 2 Daltons (Da). This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds in a mass spectrum.

High-resolution mass spectrometers can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, often to within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental formula of the molecular ion, distinguishing it from other potential compounds with the same nominal mass.

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) | Expected [M+H]⁺ (Da) |

|---|---|---|---|

| ⁷⁹Br | C₉H₆⁷⁹BrFO | 227.9610 | 228.9688 |

| ⁸¹Br | C₉H₆⁸¹BrFO | 229.9590 | 230.9668 |

Fragmentation Pattern Analysis

Electron Ionization (EI) is a common technique used to induce fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its structural components. The fragmentation of this compound is expected to be governed by the established behaviors of aromatic ketones, halogenated aromatic compounds, and indanone scaffolds.

Key fragmentation pathways anticipated for this compound include:

Alpha-Cleavage: A characteristic fragmentation of ketones is the cleavage of the bond adjacent to the carbonyl group. For 1-indanone derivatives, this typically involves the loss of carbon monoxide (CO), followed by or preceded by other fragmentations.

Loss of Halogens: The carbon-bromine bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of a bromine radical ([M-Br]⁺). Similarly, though less common, loss of a fluorine atom or hydrogen fluoride (B91410) (HF) could occur.

Retro-Diels-Alder (RDA) Reaction: Cyclic systems like the indanone core can undergo RDA reactions, leading to the cleavage of the five-membered ring.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment, leading to smaller, characteristic ions.

The analysis of the resulting fragments allows for a piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the atoms.

| Proposed Fragment Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| [C₉H₆BrFO]⁺ | 228 | 230 | - | Molecular Ion (M⁺) |

| [C₈H₆BrFO]⁺ | 200 | 202 | CO | Alpha-Cleavage |

| [C₉H₆FO]⁺ | 149 | - | Br | Loss of Halogen |

| [C₇H₄BrF]⁺ | 172 | 174 | C₂H₂O | Ring Cleavage |

| [C₆H₃Br]⁺ | 154 | 156 | C₃H₃FO | Aromatic Fragmentation |

The combination of precise mass measurement of the molecular ion and the systematic analysis of its fragmentation patterns in advanced mass spectrometry provides a robust and definitive method for the structural confirmation of this compound and its derivatives.

Computational and Theoretical Investigations of 7 Bromo 6 Fluoro 1 Indanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and reactivity. For 7-bromo-6-fluoro-1-indanone, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Prediction of Molecular Geometries and Conformational Analysis

DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine the most stable geometric structure of a molecule. researchgate.net For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for a Halogenated Aromatic Compound (Illustrative Example) This table is an illustrative example of what DFT calculations could provide for this compound, based on typical results for similar molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| C-F | 1.35 | ||

| C=O | 1.21 | ||

| C-C (Aromatic) | 1.39 - 1.41 | ||

| C-C-C (Ring) | 108 - 121 | ||

| Ring Puckering | < 5 |

Conformational analysis would investigate different spatial arrangements of the atoms, although the rigid fused-ring structure of this compound limits its conformational flexibility.

Elucidation of Reaction Mechanisms and Energetics

DFT is also a critical tool for mapping out reaction pathways and calculating the energetics involved. For this compound, this could include studying its synthesis via intramolecular Friedel–Crafts reactions or its participation in further chemical transformations. researchgate.net Theoretical calculations can identify transition states, intermediates, and the activation energies required for reactions to proceed.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The energy gap between HOMO and LUMO is a key indicator of chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity. researchgate.net For instance, in a related bromo-quinazolinone derivative, the calculated HOMO-LUMO gap was found to be 4.8208 eV, indicating significant stability. researchgate.net Similar calculations for this compound would pinpoint the regions of the molecule most susceptible to nucleophilic or electrophilic attack.

Molecular Modeling and Dynamics Simulations for Ligand-Target Interactions

The 1-indanone (B140024) scaffold is a common feature in molecules with biological activity, acting as a building block for various therapeutic agents. beilstein-journals.org Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are essential for understanding how molecules like this compound might interact with biological targets such as enzymes or receptors.

Molecular docking would predict the preferred binding orientation and affinity of the compound within a protein's active site. Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the interactions and the stability of the complex. These in silico methods are crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a mathematical relationship that can predict the activity or properties of new, untested compounds.

For a series of substituted 1-indanone derivatives, a QSAR study could be developed to predict their potential efficacy as, for example, anti-inflammatory or anticancer agents. beilstein-journals.org Descriptors for this compound, such as its dipole moment, molecular volume, and partial charges on atoms, would be calculated and used as input for these models.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties like dnorm (normalized contact distance) onto the molecular surface, researchers can identify and analyze different types of close contacts, such as hydrogen bonds and halogen bonds. nih.govresearchgate.net

For this compound, Hirshfeld analysis would reveal the nature and extent of interactions involving the bromine and fluorine atoms, which are known to participate in halogen bonding and other weak interactions. The analysis generates two-dimensional "fingerprint plots" that provide a quantitative summary of the different types of intermolecular contacts. Studies on similar bromo- and chloro-substituted indanones have shown the importance of C-H···O, C-H···X (where X is a halogen), and π-stacking interactions in determining the crystal packing. nih.gov The interplay of these forces dictates the solid-state structure and physical properties of the material.

Chemical Reactivity and Derivatization of 7 Bromo 6 Fluoro 1 Indanone

Reactions Involving the Ketone Carbonyl Group

The ketone carbonyl group at the 1-position of the indanone ring is a primary site for synthetic modification. It readily undergoes reactions typical of ketones, allowing for the introduction of new functional groups and the construction of more elaborate molecular architectures.

The electrophilic carbon of the carbonyl group in 7-Bromo-6-fluoro-1-indanone is susceptible to attack by various nucleophiles. These nucleophilic addition reactions are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.

Condensation reactions, such as the Knoevenagel condensation, can be employed to introduce a double bond at the 2-position of the indanone ring. nih.gov For example, reaction with aromatic aldehydes in the presence of a base leads to the formation of 2-benzylidene-1-indanone (B110557) derivatives. nih.gov These derivatives can be further modified, for instance, through hydrogenation to produce 2-benzyl substituted 1-indanones. nih.gov

1-Indanone (B140024) scaffolds can undergo ring expansion reactions to form fused seven-membered carbocycles, which are valuable structural motifs in bioactive compounds. nih.govrsc.org One such method involves the rhodium-catalyzed insertion of ethylene (B1197577) into the C1-C2 bond of 1-indanones, resulting in the formation of a benzocycloheptenone skeleton. nih.govrsc.org This transformation is chemoselective and proceeds under redox-neutral conditions. nih.govrsc.org

Another approach utilizes the reaction of 1-indanones with internal alkynes in the presence of a rhodium catalyst to achieve a [5+2] cycloaddition, also yielding a fused seven-membered ring. nih.govrsc.org Additionally, base-promoted ring expansion of 2-substituted 1-indanones with tetramethylsilyl (TMS)-substituted alkynes provides another route to benzocycloheptene (B12447271) systems. rsc.org Research has shown that various functional groups on the indanone ring, including bromo and fluoro substituents, are well-tolerated in these ring expansion reactions. chemrxiv.org

Transformations at the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring of this compound provide additional handles for synthetic diversification.

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the formation of a new carbon-carbon bond by coupling the indanone with an organoboron compound in the presence of a palladium catalyst and a base. This method is highly versatile for introducing a wide range of aryl, heteroaryl, or vinyl substituents at the 7-position.

The general conditions for a Suzuki-Miyaura coupling reaction are outlined in the table below:

| Component | Role | Examples |

|---|---|---|

| Aryl/Vinyl Halide | Electrophile | This compound |

| Organoboron Reagent | Nucleophile | Arylboronic acids, vinylboronic acids |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Base | Activator | K₂CO₃, K₃PO₄, Na₂CO₃, Cs₂CO₃ |

| Solvent | Reaction Medium | Toluene, DMF, Dioxane, Water |

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can be a potential pathway for functionalization. In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

For haloindanones, the fluorine atom is generally a better leaving group than bromine in SNAr reactions, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.comyoutube.com The electron-withdrawing ketone group on the indanone ring can activate the aromatic system towards nucleophilic attack.

Functionalization and Alkylation at Other Positions of the Indanone Ring System

Beyond the carbonyl group and halogen substituents, other positions on the indanone ring can also be functionalized. Alkylation at the C2 position, adjacent to the carbonyl group, can be achieved by first forming an enolate with a suitable base, followed by reaction with an alkyl halide. beilstein-journals.org This allows for the introduction of various alkyl groups at this position.

Furthermore, functionalization of the five-membered ring can be achieved through various synthetic strategies. For instance, α-halogenation of the ketone can introduce a halogen at the 2-position, which can then serve as a handle for further transformations. beilstein-journals.org

Stereoselective Transformations and Chiral Derivatization Strategies of this compound

The prochiral nature of this compound at the C1 carbonyl group and the potential for creating a stereocenter at the C2 position make it a valuable substrate for stereoselective transformations. These reactions are crucial for the synthesis of enantiomerically pure compounds, which are often required for specific biological activities. This section explores potential strategies for the stereoselective modification of this compound, drawing upon established methodologies for related 1-indanone systems.

Stereoselective Reduction of the Carbonyl Group

The enantioselective reduction of the C1 carbonyl group of this compound would yield chiral 7-bromo-6-fluoro-1-indanol. This transformation is of significant interest as chiral 1-indanols are key intermediates in the synthesis of various biologically active molecules. Several catalytic systems have proven effective for the asymmetric reduction of 1-indanones and other aromatic ketones.

Asymmetric Transfer Hydrogenation (ATH): This method typically employs a chiral transition metal catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand, and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. thieme-connect.comnih.govnih.gov The steric and electronic properties of the substituents on the indanone ring can influence the efficiency and stereoselectivity of the reduction. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms may impact the reactivity of the carbonyl group.

Chiral Borane Reagents: Reagents such as those derived from chiral amino alcohols (e.g., Corey-Bakshi-Shibata or CBS catalysts) are well-established for the highly enantioselective reduction of ketones. researchgate.netnih.gov These reactions typically utilize borane-dimethyl sulfide (B99878) (BMS) as the stoichiometric reducing agent in the presence of a catalytic amount of the chiral oxazaborolidine. The predictable stereochemical outcome is a significant advantage of this methodology.

Below is a table summarizing representative results for the asymmetric reduction of substituted 1-indanones using these methods, which could be extrapolated for this compound.

| Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| [RuCl(p-cymene)((S,S)-TsDPEN)] | 2-Methyl-1-indanone | (S,S)-2-Methyl-1-indanol | 94 | 98 | thieme-connect.com |

| (R)-CBS-oxazaborolidine / BH₃·SMe₂ | 1-Indanone | (R)-1-Indanol | 96 | 94 | chemicalbook.com |

| [Ru(η⁶-C₆H₆)Cl₂]₂ / (S,S)-TsDAIPEN | 5-Methoxy-1-indanone | (S)-5-Methoxy-1-indanol | >99 | 99 | thieme-connect.com |

This table presents data for analogous compounds to illustrate the potential of these methods for this compound.

Enantioselective Alkylation at the α-Position

The introduction of a substituent at the C2 position of this compound in a stereocontrolled manner is another important transformation. This can be achieved through the enantioselective alkylation of the corresponding enolate. Chiral phase-transfer catalysis has emerged as a powerful tool for this purpose.

In this approach, a chiral quaternary ammonium (B1175870) salt, often derived from cinchona alkaloids, facilitates the transfer of the enolate from an aqueous or solid phase to an organic phase containing the alkylating agent. acs.orgscispace.com The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess. The choice of the catalyst, solvent, and reaction conditions is critical for achieving high enantioselectivity.

The following table shows examples of enantioselective alkylation of substituted 1-indanones, demonstrating the feasibility of this strategy for this compound.

| Catalyst | Substrate | Alkylating Agent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| N-(p-Trifluoromethyl)benzylcinchoninium bromide | 6,7-Dichloro-5-methoxy-2-phenyl-1-indanone | CH₃I | (S)-6,7-Dichloro-5-methoxy-2-methyl-2-phenyl-1-indanone | 85 | 92 | acs.org |

| O'Donnell's Catalyst | tert-Butyl (diphenylmethylene)glycinate | Benzyl bromide | (S)-tert-Butyl 2-(diphenylmethylene)amino-3-phenylpropanoate | 95 | 99 | scispace.com |

| Maruoka Catalyst | 2-Phenyl-1-indanone | Benzyl bromide | (R)-2-Benzyl-2-phenyl-1-indanone | 98 | 96 | acs.org |

This table provides data for analogous compounds to illustrate the potential of enantioselective alkylation for this compound.

Chiral Derivatization for Stereochemical Analysis

In cases where a stereoselective transformation yields a chiral product, such as 7-bromo-6-fluoro-1-indanol, it is essential to determine its enantiomeric purity. Chiral derivatization is a common technique used in conjunction with NMR spectroscopy or chromatography for this purpose. nih.govresearchgate.net This involves reacting the chiral product with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Since diastereomers have different physical properties, their signals can be resolved in NMR spectra or they can be separated by chromatography (e.g., HPLC or GC).

For a chiral alcohol like 7-bromo-6-fluoro-1-indanol, Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues are widely used CDAs. libretexts.org Reaction with the acid chloride of both enantiomers of Mosher's acid forms diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these esters allows for the determination of the enantiomeric excess and, in many cases, the absolute configuration of the alcohol.

Commonly used chiral derivatizing agents for alcohols and amines include:

(R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid)

(R)- and (S)-α-Methoxy-α-(1-naphthyl)acetic acid (MαNA)

(R)- and (S)-1-(1-Naphthyl)ethyl isocyanate (NEIC)

The choice of the CDA depends on the specific structure of the analyte and the analytical technique being employed.

Applications of 7 Bromo 6 Fluoro 1 Indanone As a Synthetic Intermediate and Privileged Scaffold

Utility in the Synthesis of Complex Organic Molecules

The structural features of 7-Bromo-6-fluoro-1-indanone make it an exceptionally useful intermediate for the synthesis of intricate organic molecules, particularly fused and spirocyclic systems. The indanone core itself is a common motif in numerous natural products and serves as a robust template for further chemical elaboration. nih.gov

The reactivity of this compound can be exploited in several ways:

The Ketone Group: The carbonyl group can undergo a wide range of classical reactions, including nucleophilic additions, reductions to form the corresponding indanol, and condensations such as the aldol (B89426) reaction to form 2-arylidene-1-indanone derivatives. rsc.org

The Carbon-Bromine Bond: The bromine atom at the 7-position is a key synthetic handle. It is ideally positioned for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the precise and efficient introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups, etc.) onto the aromatic ring, enabling the construction of complex molecular frameworks.

The α-Carbon: The carbon atom adjacent to the carbonyl group (C2) is activated and can be functionalized through enolate chemistry, allowing for alkylation, acylation, and the formation of other carbon-carbon bonds.

This multi-faceted reactivity allows this compound to serve as a linchpin in synthetic strategies aimed at producing complex natural products or novel chemical entities. For instance, related 7-bromo-1-indanone (B39921) compounds have been used as starting materials in the synthesis of complex chiral ligands like spirindenephosphine-oxazoline, which are valuable in asymmetric catalysis. guidechem.com The principles of annulation reactions, which involve building new rings onto an existing scaffold, are well-established for the 1-indanone (B140024) core and can be applied to this derivative to create diverse fused- and spiro-carbocyclic and heterocyclic compounds. nih.govrsc.org

| Functional Group | Type of Reaction | Potential Products |

| Ketone (C1) | Aldol Condensation | 2-Arylidene-1-indanone derivatives |

| Reduction (e.g., with NaBH₄) | 7-Bromo-6-fluoro-1-indanol | |

| Grignard/Organolithium Addition | Tertiary alcohols | |

| C-Br Bond (C7) | Suzuki Coupling | 7-Aryl-6-fluoro-1-indanones |

| Buchwald-Hartwig Amination | 7-Amino-6-fluoro-1-indanones | |

| Sonogashira Coupling | 7-Alkynyl-6-fluoro-1-indanones | |

| α-Carbon (C2) | Alkylation/Acylation | 2-Substituted indanone derivatives |

| Knoevenagel Condensation | Fused heterocyclic systems |

Role in Pharmaceutical and Agrochemical Synthesis

The 1-indanone scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals due to its frequent appearance in biologically active molecules. nih.govbeilstein-journals.orgresearchgate.net The incorporation of halogen atoms, specifically fluorine and bromine, into this scaffold is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom can serve as both a functional handle for synthesis and a lipophilic, polarizable group that can participate in halogen bonding. chemimpex.com

This compound is an ideal starting material for creating a diverse range of biologically active indanone derivatives. The indanone core has been identified in compounds with a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, and antibacterial properties. nih.govbeilstein-journals.orgresearchgate.net A particularly well-studied class of derivatives are the 2-arylidene-1-indanones, which are readily synthesized via an aldol condensation between a 1-indanone and an aromatic aldehyde. rsc.orgsemanticscholar.org These compounds, considered rigid analogues of chalcones, have shown promise as inhibitors of various enzymes and cellular processes. rsc.org By starting with this compound, medicinal chemists can systematically explore how substitutions at the 2-position (via the arylidene group) and the 7-position (via cross-coupling) impact biological activity, allowing for detailed structure-activity relationship (SAR) studies.

The indanone scaffold is central to several successful drugs for neurodegenerative disorders. nih.gov The most notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease. researchgate.net Another key example is Rasagiline, which is based on an amino-indan core and is used as a monoamine oxidase B (MAO-B) inhibitor for Parkinson's disease. guidechem.com

Given these precedents, this compound represents a next-generation building block for creating novel agents targeting these diseases. It provides a direct synthetic route to analogues of known neuroprotective agents. nih.govkisti.re.kr Researchers can utilize the bromine atom to introduce new functionalities that may interact with secondary binding pockets of enzymes like AChE or MAO, potentially leading to increased potency or selectivity. The fluorine atom can enhance blood-brain barrier permeability, a critical factor for drugs targeting the central nervous system. nih.gov Recent studies have focused on creating indanone hybrids that aim to enhance bioavailability and therapeutic efficacy for conditions like ischemia-reperfusion injury. nih.govkisti.re.kr

Indanone derivatives have demonstrated significant potential in oncology, virology, and immunology. nih.govbeilstein-journals.orgresearchgate.net In cancer research, indanone-based compounds have been developed as potent antiproliferative agents. bohrium.com For example, fluorinated 2-benzylidene-1-indanone (B110557) derivatives have been shown to act as microtubule destabilizers, arresting cancer cells in the G2/M phase of the cell cycle. researchgate.net The hybridization of the indanone scaffold with other pharmacophores is a promising strategy to overcome drug resistance. bohrium.com

The versatility of this compound allows for its use in creating novel compounds for these therapeutic areas. The ability to perform cross-coupling reactions at the C7 position enables the attachment of various heterocyclic or aromatic moieties known to contribute to anticancer or antiviral activity. This modular approach is essential for developing targeted therapies and exploring new biological mechanisms.

| Therapeutic Area | Target/Mechanism Example | Key Indanone-Based Drugs/Derivatives |

| Neurodegenerative | Acetylcholinesterase (AChE) Inhibition | Donepezil nih.govresearchgate.net |

| Monoamine Oxidase B (MAO-B) Inhibition | Rasagiline (derived from amino-indan) guidechem.com | |

| Neuroprotection against ischemia-reperfusion | Novel indanone-piperidine hybrids nih.govkisti.re.kr | |

| Oncology | Tubulin Polymerization Inhibition | Fluorinated 2-benzylidene-1-indanones researchgate.net |

| Cytotoxicity against cancer cell lines | Various 2-benzylidene-1-indanones nih.govbeilstein-journals.org | |

| HDAC6 Inhibition | Bivalent indanone-based hybrids researchgate.net | |

| Infectious Disease | Antiviral, Antibacterial, Antimalarial | General indanone derivatives nih.govbeilstein-journals.orgresearchgate.net |

| Inflammation | Anti-inflammatory, Analgesic | General indanone derivatives nih.govbeilstein-journals.orgresearchgate.net |

Integration into Scaffold Hopping Strategies in Drug Discovery

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (scaffolds) that are chemically distinct from existing patented or problematic ones but retain the same biological activity. biosolveit.deniper.gov.in This technique is crucial for generating new intellectual property, improving physicochemical or pharmacokinetic properties, and overcoming toxicity issues. niper.gov.in

The rigid, bicyclic nature of the this compound core makes it an excellent candidate for scaffold hopping. It can serve as a bioisosteric replacement for other common bicyclic scaffolds, such as indoles or indazoles, which may have liabilities like metabolic instability. rsc.org By using the indanone core, chemists can preserve the essential three-dimensional arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, lipophilic groups) attached to the scaffold, while introducing a completely new chemical entity. The synthetic handles on this compound allow for the precise placement of these features, making it a versatile tool for this design strategy.

Design and Synthesis of Compound Libraries Based on the Indanone Core

The development of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The ideal starting material for such a library should possess multiple points of diversification, allowing for the rapid and efficient generation of a large number of structurally related analogues.

This compound is exceptionally well-suited for this purpose. It offers at least two distinct vectors for chemical diversification:

Diversification at C7: The carbon-bromine bond can be subjected to a wide array of palladium-catalyzed cross-coupling reactions. By using a panel of different boronic acids (Suzuki coupling), amines (Buchwald-Hartwig coupling), or terminal alkynes (Sonogashira coupling), a library of compounds with diverse substituents at the 7-position can be created.

Diversification at C2: The ketone can be converted into a 2-arylidene derivative via aldol condensation with a library of different aromatic aldehydes. This introduces a second point of diversity.

By employing a combinatorial approach—reacting the core scaffold with a set of building blocks at one position, and then reacting the resulting products with another set of building blocks at the second position—a large and structurally diverse library of novel compounds can be quickly synthesized. This makes this compound a highly valuable platform for discovering new lead compounds against a wide range of biological targets.

This compound: Future Research and Unlocking Potential

A versatile bicyclic ketone, this compound, is a significant player in the fields of medicinal chemistry and material science. Its unique structure, featuring a fused benzene (B151609) and cyclopentanone (B42830) ring system with bromine and fluorine substituents, provides a valuable scaffold for developing new therapeutic agents and advanced materials. This article explores the future research directions and challenges associated with this promising compound.

The indanone core is a recurring motif in numerous biologically active molecules and natural products. chemimpex.comnih.gov The presence of halogen atoms, specifically bromine and fluorine, on the this compound structure further enhances its chemical versatility and potential applications. chemimpex.comchemimpex.com These halogen substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for drug discovery programs. chemimpex.com

Future Research Directions and Challenges

While 7-bromo-6-fluoro-1-indanone has shown considerable promise, several key areas of research need to be addressed to fully realize its potential. These include the development of more efficient synthetic methods, exploration of its reactivity, advanced computational modeling, and expansion of its biological applications.

The current synthesis of this compound and its derivatives often relies on traditional methods that may not be environmentally friendly or atom-economical. Future research should focus on developing greener synthetic routes that minimize waste and utilize resources more efficiently. researchgate.net

Key areas for improvement include:

Catalytic Methods: Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, to facilitate the synthesis with higher efficiency and selectivity. rsc.org

One-Pot Reactions: Designing multi-step syntheses that can be carried out in a single reaction vessel, reducing the need for purification of intermediates and minimizing solvent usage. d-nb.info

Renewable Starting Materials: Investigating the use of renewable feedstocks to produce the indanone core, thereby reducing the reliance on petrochemicals.

One promising approach is the intramolecular hydroacylation of 2-vinylbenzaldehydes, which offers a more environmentally benign pathway to indanone scaffolds. rsc.org Such methods align with the principles of green chemistry and contribute to the development of more sustainable chemical processes. sciety.org

The bromine and fluorine atoms on the this compound ring provide reactive handles for further chemical modifications. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. nbinno.com

Future research in this area should focus on:

C-H Functionalization: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the indanone scaffold, providing a direct and efficient way to introduce new functional groups. acs.org

Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemistry of reactions involving the indanone core, leading to the synthesis of enantiomerically pure compounds with potentially enhanced biological activity.

Fluorine Chemistry: Exploring the unique reactivity of the C-F bond and developing new methods for its selective functionalization, which remains a significant challenge in organic chemistry. mdpi.com

The development of novel catalytic systems for the functionalization of bromo-fluoro aromatic compounds is a vibrant area of research with broad applications in organic synthesis. mdpi.com

Computational modeling has become an indispensable tool in modern drug discovery and material science. nih.govmanipal.eduresearchgate.net By using computational methods, researchers can predict the properties of new this compound derivatives and prioritize their synthesis and experimental evaluation.

Key applications of computational modeling in this context include:

Structure-Activity Relationship (SAR) Studies: Building computational models that can predict the biological activity of new indanone derivatives based on their chemical structure. nih.gov

Molecular Docking: Simulating the binding of indanone derivatives to their biological targets to understand their mechanism of action and guide the design of more potent inhibitors. nih.govnih.gov

Materials Property Prediction: Using computational methods to predict the electronic and optical properties of new materials derived from this compound, such as those used in organic light-emitting diodes (OLEDs). mdpi.comnih.gov

Recent studies have demonstrated the power of computational investigations in identifying promising indanone derivatives as inhibitors of biological targets like cereblon. nih.govmanipal.eduresearchgate.net

The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents. nih.govbeilstein-journals.orgresearchgate.netnih.gov While the potential of this compound derivatives has been recognized, further research is needed to fully explore their biological activities.

Future research should focus on:

High-Throughput Screening: Screening libraries of this compound derivatives against a wide range of biological targets to identify new therapeutic applications.

Target Identification and Validation: For compounds that show promising biological activity, it is crucial to identify their molecular targets and validate their mechanism of action. mdpi.com This can be achieved through a combination of experimental and computational approaches. mdpi.com

Preclinical Development: Advancing the most promising compounds through preclinical studies to evaluate their efficacy and safety in animal models of disease.

The discovery of indanone derivatives as multi-target-directed ligands for Alzheimer's disease highlights the potential of this compound class to address complex multifactorial diseases. nih.gov

Q & A

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound in pharmacokinetic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.